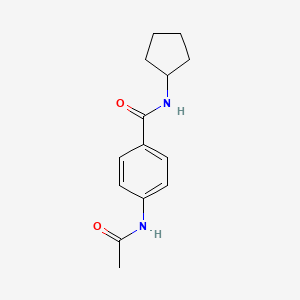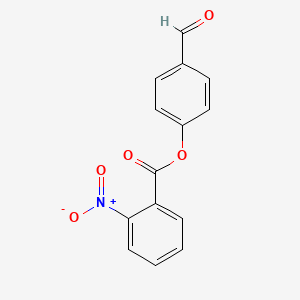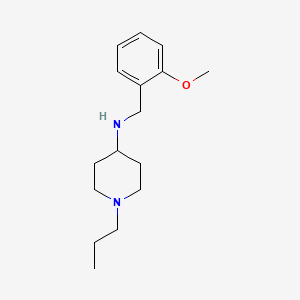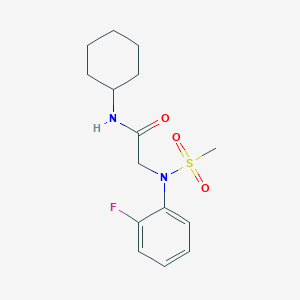
2-chloro-4-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-4-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide is a chemical compound that has gained interest in recent years due to its potential applications in scientific research. This compound is a member of the benzamide family and is often referred to as CNOC. The purpose of
Mécanisme D'action
The mechanism of action of 2-chloro-4-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide involves the inhibition of DNA topoisomerases. These enzymes are responsible for the regulation of DNA supercoiling and are essential for DNA replication and transcription. By inhibiting the activity of topoisomerases, CNOC induces DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-4-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide are largely dependent on its mechanism of action. As a DNA topoisomerase inhibitor, CNOC induces DNA damage and cell death in cancer cells. Additionally, it has been shown to inhibit the production of pro-inflammatory cytokines, which may have implications for its potential as an anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-chloro-4-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide in lab experiments is its potential as a DNA topoisomerase inhibitor. This makes it a valuable tool for studying the mechanisms of DNA replication and transcription. Additionally, its potential as an anti-inflammatory and anti-tumor agent makes it a promising candidate for further study.
One limitation of using CNOC in lab experiments is its potential toxicity. As a DNA topoisomerase inhibitor, CNOC can induce DNA damage and cell death in healthy cells as well as cancer cells. Additionally, its potential as an anti-inflammatory agent may be limited by its toxicity and potential side effects.
Orientations Futures
There are several future directions for the study of 2-chloro-4-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide. One potential direction is the development of more selective DNA topoisomerase inhibitors that can target cancer cells specifically. Additionally, further study of CNOC's potential as an anti-inflammatory and anti-tumor agent may lead to the development of new treatments for inflammatory diseases and cancer. Finally, the study of CNOC's potential toxicity and side effects may lead to the development of safer and more effective drugs.
Méthodes De Synthèse
The synthesis of 2-chloro-4-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide involves the reaction between 2-chloro-4-nitrobenzoic acid and 6-acetyl-2H-chromen-2-one in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction takes place in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature and yields CNOC as a yellow solid.
Applications De Recherche Scientifique
2-chloro-4-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide has been used in scientific research for its potential as a DNA topoisomerase inhibitor. It has been shown to inhibit the activity of topoisomerase IIα and induce DNA damage in cancer cells. Additionally, CNOC has been studied for its potential as an anti-inflammatory and anti-tumor agent. It has been shown to inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
2-chloro-4-nitro-N-(2-oxochromen-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2O5/c17-13-8-11(19(22)23)3-4-12(13)16(21)18-10-2-5-14-9(7-10)1-6-15(20)24-14/h1-8H,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMFTSKRTIYAKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)O2)C=C1NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5819097.png)
![1-[5,7-dimethyl-2-(2-propyn-1-ylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5819109.png)




![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5819136.png)

![[(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B5819159.png)
![4-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B5819163.png)
![ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate](/img/structure/B5819175.png)
![2-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5819184.png)
![ethyl 2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1H-indene-3-carboxylate](/img/structure/B5819186.png)